1-methyl-1H-indole-6-carbaldehyde

概要

説明

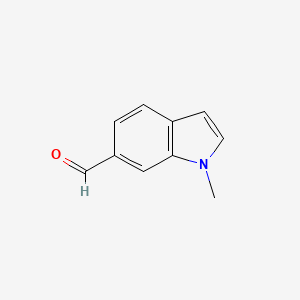

1-Methyl-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a methyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the sixth position of the ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability.

化学反応の分析

Types of Reactions: 1-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 1-Methyl-1H-indole-6-carboxylic acid.

Reduction: 1-Methyl-1H-indole-6-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry

1-Methyl-1H-indole-6-carbaldehyde has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. Studies have shown that modifications to the indole structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound could be explored further for similar effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows for various chemical reactions, including:

- Condensation Reactions : It can participate in reactions with amines and other nucleophiles to form imines or other derivatives.

- Synthesis of Indole Derivatives : The compound can be used to synthesize more complex indole derivatives, which are valuable in various chemical applications .

Biological Studies

In biological research, this compound is utilized for:

- Cell Culture Studies : It is employed in cell biology to assess cellular responses to different treatments, including drug testing and toxicity assessments .

- Mechanistic Studies : The compound's reactivity allows researchers to study mechanisms of action related to indole compounds and their interactions with biological systems .

Data Tables

| Reaction Type | Reactants | Products |

|---|---|---|

| Condensation | 1-Methyl-1H-indole + Aldehyde | Imines or substituted indoles |

| Electrophilic Substitution | Aromatic substitution with electrophiles | Functionalized indoles |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various indole derivatives, including those derived from this compound. The findings indicated enhanced activity against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .

Case Study 2: Organic Synthesis Applications

Research highlighted in Synthetic Communications demonstrated the utility of this compound as an intermediate in synthesizing complex indole derivatives. The study showed efficient yields and highlighted the compound's role in creating diverse chemical libraries for further biological testing .

作用機序

The mechanism of action of 1-methyl-1H-indole-6-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological activity. The indole ring structure allows for π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

類似化合物との比較

1-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.

Indole-3-carbaldehyde: Lacks the methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to the specific positioning of the aldehyde group at the sixth position, which influences its reactivity and biological activity. The presence of the methyl group on the nitrogen atom also affects its chemical properties and interactions with molecular targets.

生物活性

1-Methyl-1H-indole-6-carbaldehyde (MIAC) is a significant compound in the indole family, recognized for its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of MIAC, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

MIAC has the molecular formula and a molecular weight of approximately 159.19 g/mol. The compound features a methyl group attached to the nitrogen atom of the indole ring and an aldehyde functional group at the sixth position, which contributes to its reactivity and biological properties.

The biological activity of MIAC is primarily attributed to its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The aldehyde group allows MIAC to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : MIAC has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism.

- Receptor Interaction : Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents.

Biological Activities

MIAC exhibits a range of biological activities that underscore its therapeutic potential:

- Antimicrobial Activity : Studies have shown that MIAC possesses significant antimicrobial properties against various bacterial strains . For example, derivatives of indole compounds have demonstrated effectiveness against Staphylococcus epidermidis .

- Anticancer Properties : Research indicates that MIAC may exhibit cytotoxic effects against several human cancer cell lines. Indole derivatives are often explored for their potential in cancer therapy due to their ability to induce apoptosis in malignant cells .

- Anti-inflammatory Effects : Indole compounds have been reported to inhibit inflammatory pathways, suggesting that MIAC could have applications in treating inflammatory diseases .

- Antioxidant Activity : The compound has shown promise as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of MIAC and related compounds:

- A study demonstrated that MIAC derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 33 μM to 273.8 μM against various pathogens .

- Another research highlighted the cytotoxic effects of indole derivatives on cancer cell lines such as HT-29 and A549, emphasizing their potential as anticancer agents .

- In vitro assays indicated that MIAC could inhibit the growth of specific cancer cell lines by inducing apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1H-indole-6-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the indole scaffold. A common approach is direct methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF), followed by formylation at the 6-position via Vilsmeier-Haack reaction (POCl₃/DMF) . For regioselectivity, protecting groups may be required to prevent side reactions at reactive sites like the 3-position. Reaction optimization should include monitoring by TLC and HPLC, with purification via column chromatography or recrystallization. Comparative analysis with 6-iodo-1H-indole-3-carbaldehyde (synthesized using iodine/oxidizing agents in dichloromethane) highlights the importance of solvent choice and temperature control to avoid over-halogenation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms methyl group integration (δ ~3.8 ppm for N-CH₃) and aldehyde proton resonance (δ ~9.8–10.2 ppm). Coupling patterns distinguish substituent positions on the indole ring .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves the molecular geometry, including bond angles and planarity of the indole core. ORTEP-3 visualization tools aid in interpreting thermal ellipsoids and disorder modeling .

- MS/IR : High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical: 175.18 g/mol for C₁₀H₉NO), while IR identifies the C=O stretch (~1680–1720 cm⁻¹) .

Q. How can researchers optimize purification methods for this compound to minimize byproducts?

- Methodological Answer : Post-synthesis, impurities like unreacted starting materials or oxidized byproducts (e.g., carboxylic acids) are removed via silica gel chromatography with gradient elution (hexane/ethyl acetate). Recrystallization from ethanol/water mixtures enhances purity. For industrial-scale applications, continuous flow reactors and inline FTIR monitoring improve reproducibility .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. The aldehyde group at the 6-position shows high electrophilicity (LUMO ~ -1.5 eV), favoring nucleophilic additions, while the methyl group at N1 sterically hinders reactions at the 3-position. Comparative studies with 6-iodo derivatives (e.g., 6-iodo-1H-indole-3-carbaldehyde) reveal iodine’s superior leaving-group ability versus the aldehyde .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from twinning or solvent inclusion. SHELXL refinement tools allow for:

- Multi-component modeling (e.g., split positions for disordered groups).

- TWIN/BASF commands to address twinning.

- SQUEEZE (Platon) to account for solvent voids. Validate results against spectroscopic data and Cambridge Structural Database (CSD) entries for analogous indoles .

Q. How does the electronic profile of this compound influence its bioactivity in medicinal chemistry studies?

- Methodological Answer : The electron-withdrawing aldehyde group enhances hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs). SAR studies compare methylated vs. unmethylated analogs: methylation at N1 reduces metabolic degradation but may lower solubility. In vitro assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) correlate substituent effects with binding affinity .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use real-time FTIR/Raman to monitor reaction progression.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Quality Control : Validate purity with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and Karl Fischer titration for water content .

特性

IUPAC Name |

1-methylindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAKKGIWURKKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564531 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-45-8 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21005-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。